molecular formula C14H11FO3 B1440627 2-Fluoro-5-(3-methoxyphenyl)benzoic acid CAS No. 1184619-67-7

2-Fluoro-5-(3-methoxyphenyl)benzoic acid

Cat. No.: B1440627
CAS No.: 1184619-67-7
M. Wt: 246.23 g/mol
InChI Key: IAMDXDDEIRGDTQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and efficiency.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The reaction conditions typically involve the use of bases such as sodium hydride and solvents like DMF, carried out under an argon atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methoxyphenyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluoride salts, palladium catalysts, and bases like sodium hydride. The reactions are typically carried out in polar aprotic solvents such as DMF under an inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-methoxyphenyl)benzoic acid is unique due to its specific combination of a fluorine atom and a methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMDXDDEIRGDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681171
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184619-67-7
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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